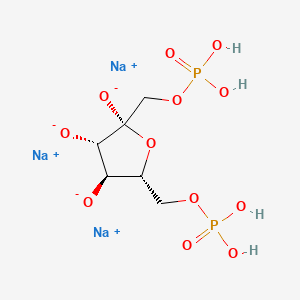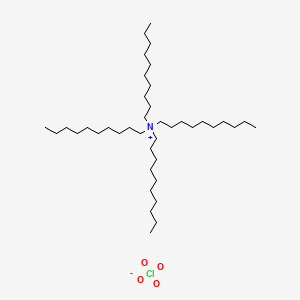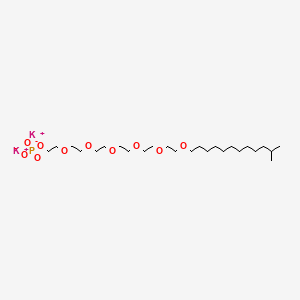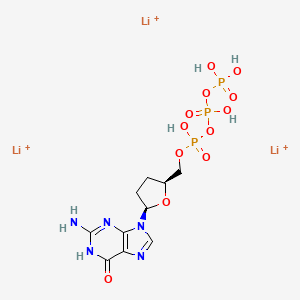
Guanosine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-, trilithium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-, trilithium salt is a guanine nucleotide analog. It is a modified form of guanosine triphosphate (GTP) where the 2’ and 3’ hydroxyl groups on the ribose sugar are replaced with hydrogen atoms, making it a dideoxynucleotide. This compound is often used in biochemical and molecular biology research due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanosine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-, trilithium salt typically involves the following steps:
Protection of the Guanine Base: The guanine base is protected to prevent unwanted reactions during the synthesis.
Formation of the Dideoxyribose Sugar: The ribose sugar is chemically modified to remove the 2’ and 3’ hydroxyl groups.
Coupling of the Base and Sugar: The protected guanine base is coupled with the dideoxyribose sugar.
Phosphorylation: The coupled nucleoside is phosphorylated to form the triphosphate group.
Deprotection and Purification: The protecting groups are removed, and the compound is purified.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are used to produce the compound.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pH, and solvent are optimized for maximum yield.
Purification: The compound is purified using techniques such as chromatography.
Quality Control: The final product is subjected to rigorous quality control to ensure its purity and efficacy.
Analyse Chemischer Reaktionen
Types of Reactions
Guanosine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-, trilithium salt can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions.
Hydrolysis: The triphosphate group can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The guanine base can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the triphosphate group.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used.
Major Products
The major products formed from these reactions include:
Nucleoside Monophosphates and Diphosphates: Hydrolysis of the triphosphate group can yield monophosphates and diphosphates.
Modified Nucleotides: Substitution reactions can produce various modified nucleotides.
Wissenschaftliche Forschungsanwendungen
Guanosine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-, trilithium salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions and as a building block in the synthesis of nucleic acids.
Biology: The compound is used in studies of DNA replication and repair, as well as in the investigation of cellular signaling pathways.
Medicine: It is used in the development of antiviral drugs and in the study of genetic diseases.
Industry: The compound is used in the production of diagnostic reagents and in the development of new biotechnological applications.
Wirkmechanismus
The mechanism of action of guanosine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-, trilithium salt involves its incorporation into nucleic acids. The absence of the 2’ and 3’ hydroxyl groups prevents the formation of phosphodiester bonds, thereby terminating DNA synthesis. This property makes it useful in the study of DNA replication and as an antiviral agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanosine 5’-triphosphate (GTP): A naturally occurring nucleotide involved in various cellular processes.
2’,3’-Dideoxyguanosine (ddG): A dideoxynucleotide analog used in DNA sequencing.
Guanosine 5’-O-(2-thiodiphosphate), trilithium salt: A non-hydrolyzable analog of GTP used in studies of G-protein activation.
Uniqueness
Guanosine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-, trilithium salt is unique due to its ability to terminate DNA synthesis, making it a valuable tool in molecular biology and medicinal chemistry. Its trilithium salt form enhances its solubility and stability, further increasing its utility in various applications.
Eigenschaften
CAS-Nummer |
93939-69-6 |
|---|---|
Molekularformel |
C10H16Li3N5O12P3+3 |
Molekulargewicht |
512.1 g/mol |
IUPAC-Name |
trilithium;[[(2S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3.3Li/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(25-6)3-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h4-6H,1-3H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,11,13,14,16);;;/q;3*+1/t5-,6+;;;/m0.../s1 |
InChI-Schlüssel |
PIAZAXOLMYDEJM-RKSDUNRASA-N |
Isomerische SMILES |
[Li+].[Li+].[Li+].C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N |
Kanonische SMILES |
[Li+].[Li+].[Li+].C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


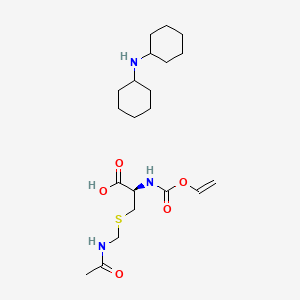
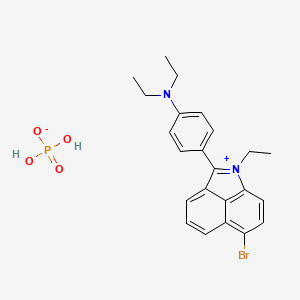
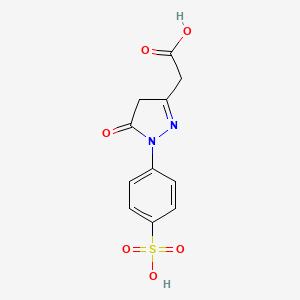

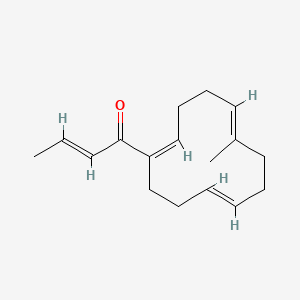
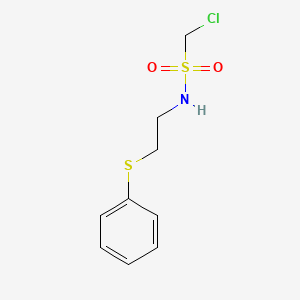

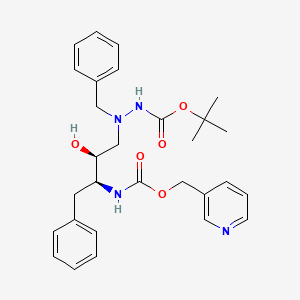
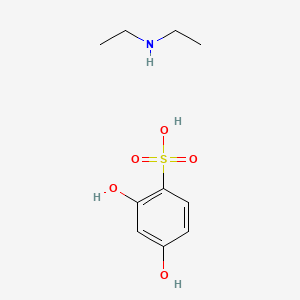
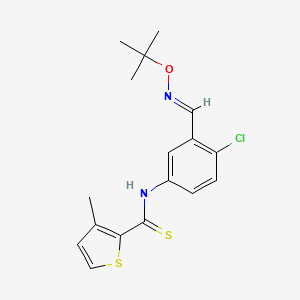
![2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate](/img/structure/B12693272.png)
